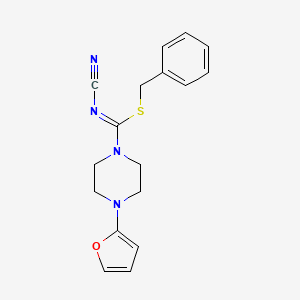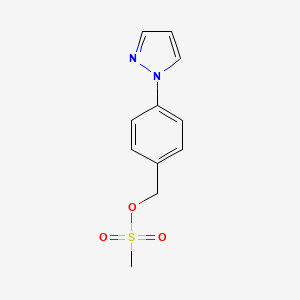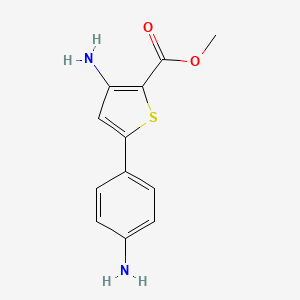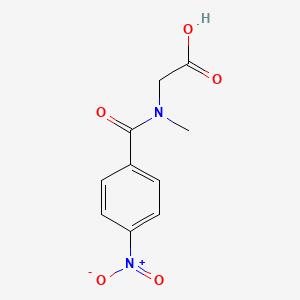
2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide is a chemical compound with the molecular formula C11H13Cl2NO3 and a molecular weight of 278.13 g/mol It is characterized by the presence of two chlorine atoms and a dimethoxyethyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2,2-dimethoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis would produce the corresponding carboxylic acid and amine .
Wissenschaftliche Forschungsanwendungen
2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in a biological setting, it may inhibit certain enzymes or modulate receptor activity, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-dichloro-N-methylbenzamide
- 2,3-dichloro-N-ethylbenzamide
- 2,3-dichloro-N-(2-methoxyethyl)benzamide
Uniqueness
2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide is unique due to the presence of the dimethoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C11H13Cl2NO3 |
|---|---|
Molekulargewicht |
278.13 g/mol |
IUPAC-Name |
2,3-dichloro-N-(2,2-dimethoxyethyl)benzamide |
InChI |
InChI=1S/C11H13Cl2NO3/c1-16-9(17-2)6-14-11(15)7-4-3-5-8(12)10(7)13/h3-5,9H,6H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
STZYLDKXVRYISB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CNC(=O)C1=C(C(=CC=C1)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13881243.png)




![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)





